molecular formula C11H12ClN5O2S B5810385 N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5810385
M. Wt: 313.76 g/mol
InChI Key: GTVDXEIIFKYHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis This compound belongs to a class of chemicals synthesized through complex organic reactions involving chloro, methoxyphenyl, tetrazolyl, and thioacetamide functional groups. Although specific synthesis details for this exact compound are not readily available in the provided literature, similar compounds have been synthesized by reactions involving aromatic substitution, amidation, and thiolation processes. For instance, derivatives with chloro and methoxy groups have been synthesized to study their anti-inflammatory and anticancer properties, indicating the potential relevance of such functional groups in bioactive compounds (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide often involves complex ring systems, such as oxadiazoles and thiadiazoles, indicating a potentially rigid molecular architecture conducive to specific biological interactions. Structural characterizations using techniques like NMR, IR, and mass spectrometry confirm the presence of these functional groups and their configurations (A. Vinayak et al., 2014).

Chemical Reactions and Properties Compounds with similar structural features exhibit a range of chemical reactions, such as cyclization, acetylation, and condensation, highlighting the reactivity of their functional groups. These reactions are foundational for the synthesis of more complex molecules with desired biological activities. For example, acetamides derived from chlorophenyl and methoxyphenyl groups have shown significant biological activities, which can be attributed to their chemical reactivity and interaction with biological molecules (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Physical Properties Analysis The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. While specific data for this compound is not available, related compounds exhibit diverse physical properties that influence their solubility and stability, affecting their biological efficacy and application potential (Ersin Inkaya et al., 2012).

Chemical Properties Analysis The chemical properties, including reactivity, stability under various conditions, and interactions with other chemicals, are influenced by the compound's functional groups. The presence of a tetrazole group, for example, can impart unique chemical properties such as the ability to act as a bioisostere for carboxylate groups, suggesting potential applications in drug design and development (Yang Jing, 2010).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2S/c1-17-11(14-15-16-17)20-6-10(18)13-7-3-4-9(19-2)8(12)5-7/h3-5H,6H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVDXEIIFKYHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.